Xanthopappin A
Description
Xanthopappin A is a bioactive compound belonging to the class of 2,5-disubstituted thiophene derivatives, structurally analogous to Xanthopappin B. These compounds are primarily isolated from Xanthopappus subacaulis, a plant studied for its medicinal properties.
Properties
Molecular Formula |
C11H8S |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-[(E)-hept-5-en-1,3-diynyl]thiophene |
InChI |
InChI=1S/C11H8S/c1-2-3-4-5-6-8-11-9-7-10-12-11/h2-3,7,9-10H,1H3/b3-2+ |
InChI Key |
VDPJXBAVKXXKLA-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C#CC#CC1=CC=CS1 |
Canonical SMILES |
CC=CC#CC#CC1=CC=CS1 |
Synonyms |
xanthopappin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Xanthopappin B features a chlorine atom and a complex alkyne side chain, enhancing lipophilicity (LogP = 3.20), whereas Xanthopappin A’s substituents remain unspecified.
- The thiophene core in both compounds likely facilitates π-π interactions with biological targets, but differing substituents may alter binding affinities .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: ADMET and Bioactivity Comparison
Key Observations :
- Xanthopappin B demonstrates high bioavailability and blood-brain barrier penetration, suggesting CNS activity. Xanthopappin A may share similar absorption properties due to structural homology.
- Both compounds likely interact with drug-metabolizing enzymes (e.g., CYP450), but Xanthopappin B’s inhibitory effects on CYP1A2 and CYP2C19 highlight risks for drug-drug interactions .
Mechanistic and Therapeutic Differences
- Xanthopappin B : Exhibits multi-target effects, including inhibition of tubulin polymerization (implied by structural analogs) and induction of apoptosis in cancer cells. Its chlorine substituent may enhance electrophilic reactivity, contributing to cytotoxicity .
Q & A
Basic Research Questions
Q. What are the established methods for isolating and purifying Xanthopappin A from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel, Sephadex LH-20) and preparative HPLC. Purity is validated via HPLC-UV (>95% peak area) and corroborated with spectroscopic data (NMR, MS) .
- Key Considerations : Optimize solvent polarity to balance yield and selectivity. Validate purity using orthogonal methods (e.g., TLC vs. HPLC) to avoid co-eluting impurities .
Q. How is the structural identity of Xanthopappin A confirmed in new studies?
- Methodological Answer : Combine spectroscopic techniques:
- 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to assign stereochemistry and substituent positions.
- High-resolution mass spectrometry (HR-MS) for molecular formula verification.
- X-ray crystallography (if crystalline) for absolute configuration .
- Validation : Compare data with literature values (e.g., δ<sup>13</sup>C chemical shifts ± 0.5 ppm) and deposit spectra in open-access repositories for reproducibility .
Q. What in vitro assays are commonly used to evaluate the bioactivity of Xanthopappin A?
- Methodological Answer : Standard assays include:
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HepG2, MCF-7), with IC50 values calculated via nonlinear regression .
- Antioxidant activity : DPPH/ABTS radical scavenging assays, reported as Trolox equivalents.
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with positive controls (e.g., celecoxib) .
- Pitfalls : Normalize results to cell viability controls and account for solvent interference (e.g., DMSO < 0.1% v/v) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Xanthopappin A across studies?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify variability sources:
- Assay conditions : Compare buffer pH, incubation time, and cell passage numbers.
- Compound handling : Assess stability under storage (e.g., light exposure, temperature) via accelerated degradation studies .
- Statistical rigor : Apply meta-analysis to evaluate heterogeneity (I² statistic) and publication bias (funnel plots) .
Q. What strategies optimize the synthetic yield of Xanthopappin A derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Retrosynthetic analysis : Prioritize modular synthesis (e.g., Suzuki coupling for aromatic substitutions).
- Reaction monitoring : Use LC-MS to track intermediate formation and minimize side products.
- Scale-up : Employ flow chemistry for exothermic reactions (e.g., Friedel-Crafts acylations) to improve safety and yield .
- Validation : Characterize derivatives with ≥95% purity and confirm regioselectivity via NOESY or X-ray .
Q. How should researchers design pharmacokinetic (PK) studies for Xanthopappin A to address bioavailability limitations?
- Methodological Answer :
- In silico screening : Predict LogP and solubility (e.g., SwissADME) to guide formulation (e.g., nanoemulsions).
- In vivo PK : Use Sprague-Dawley rats with serial blood sampling, quantified via LC-MS/MS. Calculate AUC, Cmax, and t1/2 .
- Tissue distribution : Apply MALDI imaging to map compound localization .
- Ethics : Adhere to ARRIVE guidelines for animal studies and include negative controls for matrix effects .
Q. What computational approaches are robust for predicting Xanthopappin A’s molecular targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with flexible ligand docking and AMBER force fields. Validate with experimental binding assays (e.g., SPR).
- Network pharmacology : Integrate STRING database for protein-protein interaction networks .
- Machine learning : Train QSAR models on ChEMBL data, ensuring external validation (R² > 0.6) .
Methodological Best Practices
Q. How to ensure reproducibility in Xanthopappin A research?
- Guidelines :
- Data transparency : Publish raw spectra, crystallographic data (CCDC numbers), and assay protocols in supplementary materials.
- Reagent documentation : Specify suppliers, batch numbers, and purity for all chemicals .
- Statistical reporting : Include effect sizes, confidence intervals, and exact p-values (avoid "p < 0.05" alone) .
Q. What frameworks help formulate rigorous research questions about Xanthopappin A?
- Frameworks :
- PICO : Define Population (e.g., cell line), Intervention (dose range), Comparison (positive/negative controls), Outcome (e.g., apoptosis rate).
- FINER : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
Tables
Table 1 : Key Spectroscopic Data for Xanthopappin A Validation
| Technique | Critical Parameters | Acceptable Range |
|---|---|---|
| ¹H NMR (500 MHz) | δ 6.85 (s, H-3) | ± 0.02 ppm |
| HR-MS | [M+H]<sup>+</sup> m/z 453.2012 | Δ < 5 ppm |
| HPLC-UV | Retention time: 12.3 min (C18, 70% MeOH) | ± 0.2 min |
Table 2 : Common Pitfalls in Bioactivity Studies
| Pitfall | Mitigation Strategy |
|---|---|
| Solvent cytotoxicity | Use solvent controls and limit DMSO to ≤0.1% |
| Assay interference | Validate via counter-screens (e.g., luciferase inhibition assays) |
| Poor statistical power | Predefine sample size (G*Power, α=0.05, β=0.2) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
